

Application Notes and Protocols for Dihydropashanone

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Compound of Interest

Compound Name: Dihydropashanone

Cat. No.: B016698

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Abstract

Dihydropashanone, a natural product isolated from *Lindera erythrocarpa*, has demonstrated significant potential as a neuroprotective agent. These application notes provide a detailed protocol for the isolation and purification of **dihydropashanone** from its natural source. While a total chemical synthesis has not been extensively reported in the literature, this document outlines a general purification workflow and summarizes the key quantitative data available. Furthermore, the known signaling pathways associated with **dihydropashanone's** neuroprotective effects are described and visualized. This information is intended to serve as a valuable resource for researchers investigating the therapeutic potential of **dihydropashanone**.

Introduction

Dihydropashanone is a furanoditerpenoid that has garnered interest for its biological activities, particularly its neuroprotective properties. Research has shown that **dihydropashanone** can protect neuronal cells from damage by modulating key signaling pathways involved in inflammation and oxidative stress. This document provides the available protocols for its isolation and purification, along with a summary of its characterization data and biological activity.

Isolation and Purification of Dihydropashanone from *Lindera erythrocarpa*

The following protocol is based on the reported isolation of **dihydropashanone** from the leaves of *Lindera erythrocarpa*.

Experimental Protocol: Extraction and Partitioning

- Extraction:
 - Grind 1.5 kg of dried leaves of *L. erythrocarpa* into a fine powder.
 - Extract the ground material with methanol at room temperature.
 - Concentrate the methanol extract under reduced pressure to yield a crude extract.
- Solvent Partitioning:
 - Suspend the crude extract in water.
 - Perform sequential partitioning with hexane, ethyl acetate, and n-butanol.
 - Collect and concentrate each fraction separately. **Dihydropashanone** is primarily found in the hexane fraction.

Experimental Protocol: Chromatographic Purification

- Silica Gel Column Chromatography:
 - Subject the concentrated hexane fraction to silica gel column chromatography.
 - Elute the column with a gradient of hexane and ethyl acetate.
 - Collect fractions and monitor by thin-layer chromatography (TLC).
 - Combine fractions containing the compound of interest.
- C18 Reversed-Phase Column Chromatography:

- Further purify the **dihydropashanone**-containing fractions using C18 reversed-phase column chromatography.
- Elute with a gradient of methanol and water.
- Collect and combine the relevant fractions based on TLC or HPLC analysis.
- High-Performance Liquid Chromatography (HPLC):
 - Perform final purification using preparative HPLC to obtain pure **dihydropashanone**.

Data Presentation: Purification Summary

Parameter	Value	Reference
Starting Material	1.5 kg of <i>Lindera erythrocarpa</i> leaves	[1]
Final Yield	33 mg	[1]
Yield Percentage	0.0022%	[1]

Physicochemical and Spectroscopic Data

Detailed spectroscopic data for the characterization of **dihydropashanone** is crucial for confirming its identity and purity. While a comprehensive public database of its spectra is not readily available, the structural elucidation would rely on the following techniques.

Spectroscopic Characterization

- ¹H NMR (Proton Nuclear Magnetic Resonance): To determine the number and types of protons in the molecule.
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the number and types of carbon atoms.
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the molecule.

Note: Specific peak assignments for ^1H NMR, ^{13}C NMR, and mass spectral data for **dihydropashanone** are not available in the public search results at this time.

Biological Activity and Signaling Pathways

Dihydropashanone has been shown to exert neuroprotective effects through the modulation of specific signaling pathways.

Neuroprotective Effects

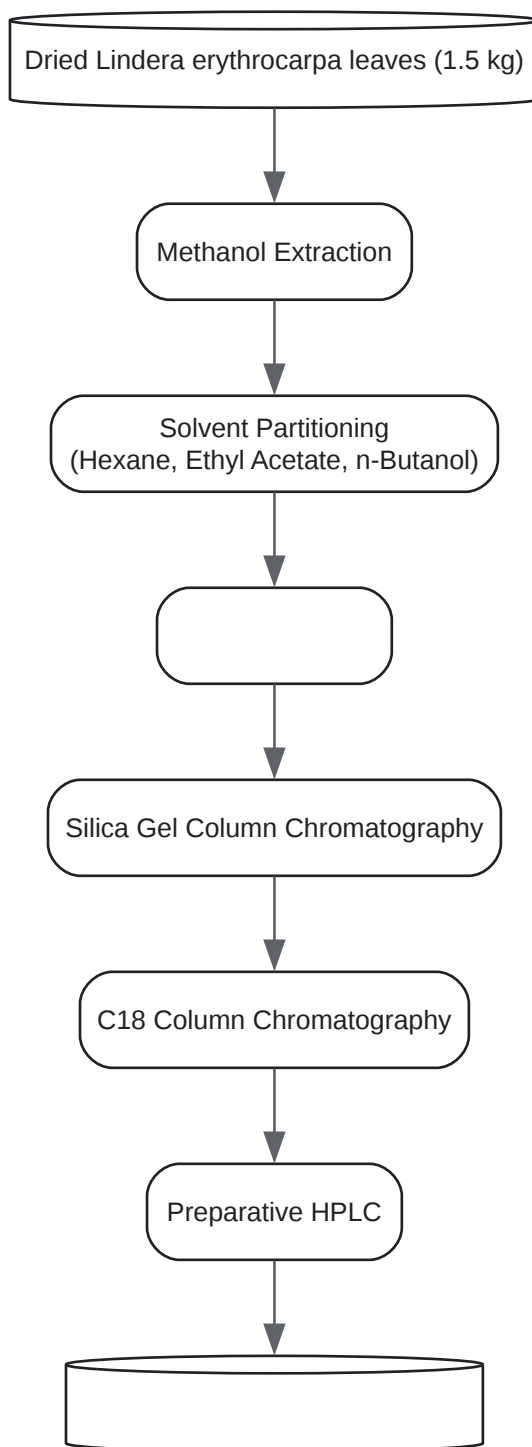
Dihydropashanone protects neuronal cells from glutamate-induced cell death. It also exhibits anti-inflammatory and antioxidant properties in microglial and neuronal cells.

Signaling Pathways

- **Inhibition of NF- κ B Pathway:** **Dihydropashanone** suppresses the activation of nuclear factor-kappa B (NF- κ B), a key regulator of inflammatory responses. This inhibition leads to a decrease in the production of pro-inflammatory mediators.
- **Activation of Nrf2/HO-1 Pathway:** **Dihydropashanone** activates the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. This pathway plays a crucial role in the cellular antioxidant response, protecting cells from oxidative stress.

Visualizations

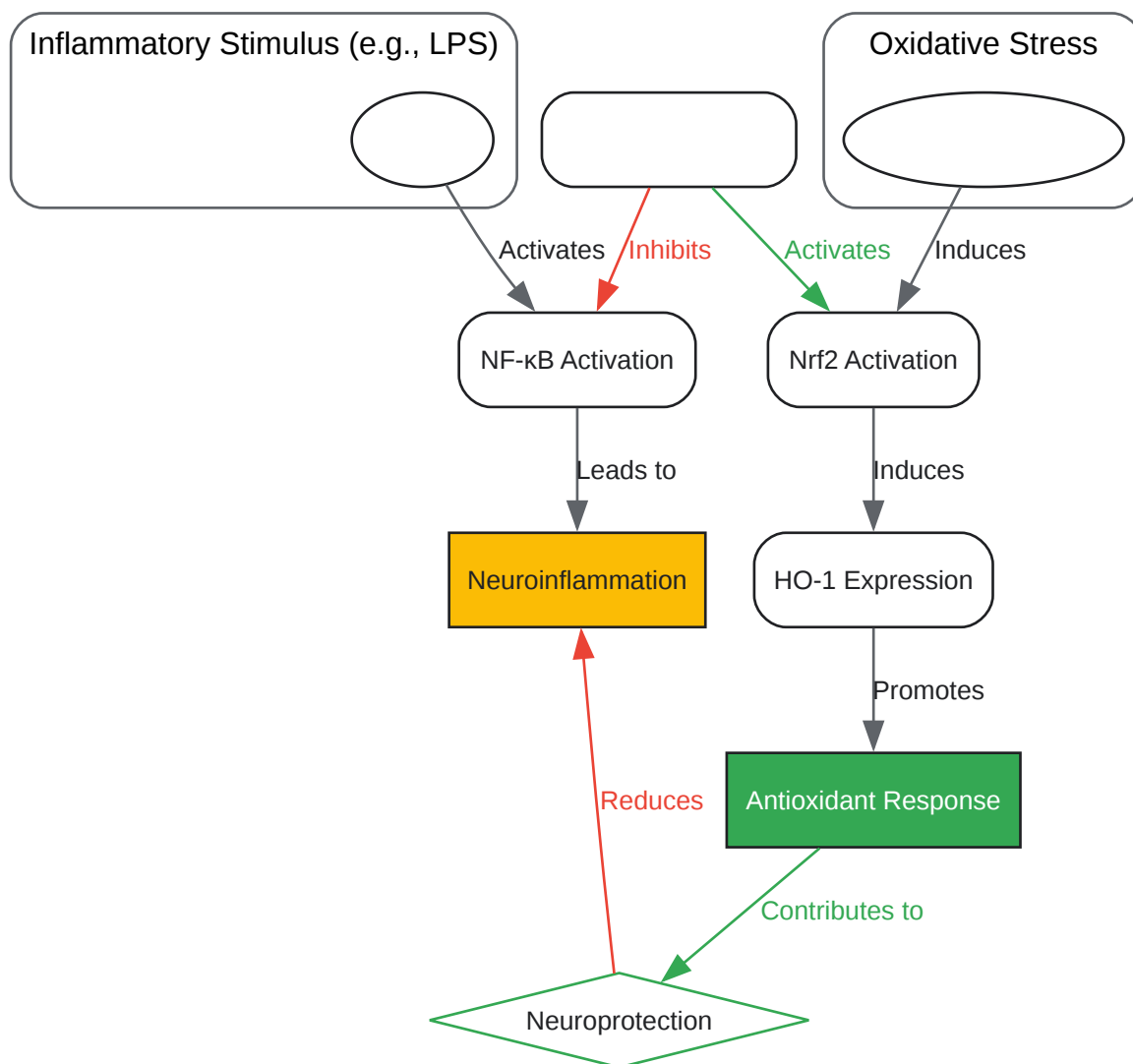
Experimental Workflow for Dihydropashanone Isolation



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Caption: Isolation workflow of **dihydropashanone**.

Neuroprotective Signaling Pathways of Dihydropashanone



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Caption: **Dihydropashanone's** signaling pathways.

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References

- 1. researchgate.net [researchgate.net]
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